Cas no 1689538-76-8 (2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its stable pinacol ester structure enhances shelf life and handling convenience compared to free boronic acids. The dichloro and methoxy substituents on the phenyl ring make it a versatile intermediate for synthesizing complex aromatic compounds in pharmaceutical and agrochemical applications. The product exhibits excellent reactivity under mild conditions while maintaining good selectivity. Its crystalline solid form ensures consistent performance in organic synthesis. Proper storage under inert conditions is recommended to preserve its integrity for extended periods.
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester structure
1689538-76-8 structure
商品名:2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
CAS番号:1689538-76-8
MF:C13H17BCl2O3
メガワット:302.989282369614
MDL:MFCD29915594
CID:5078984

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

    • 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
    • 2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD29915594
    • インチ: 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3
    • InChIKey: UVVSJQYMQGNOKD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C=CC=1B1OC(C)(C)C(C)(C)O1)Cl)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 322
  • トポロジー分子極性表面積: 27.7

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB517523-500 mg
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
1689538-76-8
500MG
€274.20 2023-04-17
abcr
AB517523-500mg
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
1689538-76-8
500mg
€274.20 2023-09-02
abcr
AB517523-5g
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester; .
1689538-76-8
5g
€990.10 2025-03-19
Aaron
AR021R3O-250mg
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
1689538-76-8 95%
250mg
$500.00 2025-02-13
abcr
AB517523-1 g
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
1689538-76-8
1g
€363.20 2023-04-17
abcr
AB517523-10g
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester; .
1689538-76-8
10g
€1644.70 2025-03-19
abcr
AB517523-1g
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester; .
1689538-76-8
1g
€315.70 2025-03-19
abcr
AB517523-250mg
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester; .
1689538-76-8
250mg
€184.30 2025-03-19
Ambeed
A649304-1g
2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1689538-76-8 95%
1g
$311.0 2024-04-23
Aaron
AR021R3O-1g
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
1689538-76-8 95%
1g
$800.00 2025-02-13

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester 関連文献

2,4-Dichloro-3-methoxyphenylboronic acid pinacol esterに関する追加情報

2,4-Dichloro-3-methoxyphenylboronic Acid Pinacol Ester

The compound with CAS No. 1689538-76-8, known as 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester, is a significant intermediate in organic synthesis. This compound has garnered attention in the scientific community due to its unique structure and versatile applications in various fields of chemistry. The pinacol ester form of this boronic acid is particularly valuable in cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is characterized by its aromatic ring substituted with chlorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. The presence of these substituents imparts specific electronic and steric properties to the molecule, making it highly reactive in certain chemical transformations. The boronic acid group, protected as a pinacol ester, ensures stability during storage and handling while maintaining reactivity for subsequent reactions.

Recent advancements in organometallic chemistry have highlighted the importance of boronic acids and their derivatives in Suzuki-Miyaura coupling reactions. These reactions enable the formation of carbon-carbon bonds between boronic acids and aryl halides or alkenes, facilitated by palladium catalysts. The pinacol ester form of 2,4-Dichloro-3-methoxyphenylboronic acid is particularly advantageous in these couplings due to its high reactivity and compatibility with a wide range of substrates.

Moreover, the chlorine substituents on the aromatic ring of this compound play a crucial role in directing the regioselectivity of electrophilic substitutions. This feature makes it an ideal precursor for synthesizing heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Recent studies have demonstrated its utility in constructing bioactive molecules with complex frameworks, underscoring its importance in drug discovery.

In terms of synthesis, 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester can be prepared via several routes. One common method involves the hydroboration of aryl halides followed by oxidation to yield the corresponding boronic acid. Subsequent protection as a pinacol ester ensures stability and facilitates further transformations. Researchers have also explored alternative methods to enhance the efficiency and scalability of this synthesis, aligning with the growing demand for sustainable chemical processes.

The application of this compound extends beyond traditional organic synthesis into materials science. For instance, its use as a building block in polymer synthesis has been explored to develop advanced materials with tailored electronic properties. The integration of such compounds into polymer frameworks holds promise for applications in electronics and optoelectronics.

In conclusion, 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is a versatile compound with significant potential in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers aiming to construct complex molecules and functional materials. As ongoing research continues to uncover new applications and improved synthetic methods, this compound will undoubtedly remain a focal point in chemical research.

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Amadis Chemical Company Limited
(CAS:1689538-76-8)2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
A1137883
清らかである:99%
はかる:1g
価格 ($):280.0